N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with fluorine and a pyrazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is classified as an aminopyridine derivative. Its structure includes both a pyridine and a pyrazine ring, which contributes to its unique chemical properties. The presence of the fluorine atom in the pyridine ring enhances its reactivity compared to other halogenated derivatives.
The synthesis of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine can be achieved through several established synthetic routes. One common method involves the reaction of 5-fluoropyridine with pyrazin-2-amine under specific conditions that promote nucleophilic substitution.
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine has a molecular formula of . The compound features:
The molecular weight of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is approximately 180.17 g/mol. The compound's structure can be represented using SMILES notation: C1=NC=CN=C1N(C)C2=C(C=CN=C2F)N.
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine can participate in various chemical reactions, including:
Common reaction conditions involve:
The mechanism of action for N-(5-Fluoropyridin-2-yl)pyrazin-2-amine, particularly in medicinal applications, often involves its role as an inhibitor of specific enzymes or proteins involved in disease pathways. For example, it may target cyclin-dependent kinases, which are crucial for cell cycle regulation.
Research indicates that compounds similar to N-(5-Fluoropyridin-2-yl)pyrazin-2-amine exhibit selective inhibition against certain cancer cell lines, suggesting potential use in cancer therapy . Detailed studies are necessary to elucidate the exact biochemical pathways affected by this compound.
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is typically a solid at room temperature with variable melting points depending on purity and crystalline form.
Key chemical properties include:
Relevant data suggests that fluorinated compounds often exhibit unique reactivity patterns compared to their non-fluorinated counterparts due to the electronegative nature of fluorine .
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine has several scientific applications:
Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing the C–N bond in N-(5-fluoropyridin-2-yl)pyrazin-2-amine. This reaction leverages the electron-deficient nature of halogenated pyridines and pyrazines, where fluorine acts as a superior leaving group due to its high electronegativity. Pyrazin-2-amine reacts with 2,5-dibromopyridine or 5-fluoro-2-nitropyridine under mild basic conditions (e.g., K₂CO₃ or Cs₂CO₃) to yield the target compound. Solvent selection critically influences regioselectivity and yield: polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate reactions at 80–100°C, while acetonitrile (MeCN) enhances para-selectivity in polyfluoroarene systems at 60°C [8]. For example, SNAr between pyrazin-2-amine and pentafluoropyridine in MeCN with K₃PO₄ achieves >75% yield by suppressing multisubstitution [8].
| Solvent | Base | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| DMF | K₂CO₃ | 100 | 65 | Moderate |
| MeCN | K₃PO₄ | 60 | 76–86 | High (para) |
| DMSO | Cs₂CO₃ | 80 | 48 | Low |
| THF | K₃PO₄ | 60 | 0 | N/A |
Palladium-catalyzed methods enable couplings where SNAr is impeded by sterics or electronics. Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent for introducing fluoropyridyl groups to pyrazin-2-amine. For instance, 5-bromopyrazin-2-amine couples with (5-fluoropyridin-2-yl)boronic acid using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane at 80°C, achieving yields up to 72% . Catalyst selection is crucial: BrettPhos Pd G3 excels in C–N couplings of sterically hindered amines, while XPhos Pd G2 optimizes aryl boronic acid couplings [7]. These methods tolerate diverse substituents (e.g., methyl, chloro) on the pyrazine core, enabling access to derivatives like 5-methyl-N-(5-fluoropyridin-2-yl)pyrazin-2-amine.
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | K₃PO₄ | 1,4-Dioxane | 37–72 |
| XPhos Pd G2 | XPhos | Cs₂CO₃ | Toluene | 85 |
| BrettPhos Pd G3 | BrettPhos | K₃PO₄ | 1,4-Dioxane | 89 |
Regioselective fluorination ensures precise positioning of fluorine atoms to modulate electronic properties. Strategies include:
Microwave irradiation drastically reduces reaction times and improves yields in SNAr and palladium-catalyzed steps. Cyclizations involving pyrazin-2-amine and fluoropyridine precursors achieve near-completion in 10–30 minutes at 120–150°C, compared to 12–24 hours conventionally. For example, SNAr under microwave conditions in DMF with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) delivers N-(5-fluoropyridin-2-yl)pyrazin-2-amine in 92% yield [6] [10]. This approach is ideal for high-throughput synthesis of derivatives like N-(5-fluoropyridin-2-yl)-6-methylpyrazin-2-amine.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: